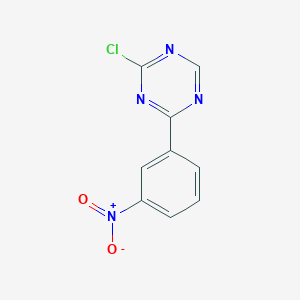

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2-chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTNKDXCEGXHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273158 | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919085-47-5 | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919085-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine is a compound belonging to the triazine class, known for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The structural formula of this compound includes a triazine ring with a chlorine atom at the 2-position and a nitrophenyl group at the 4-position. This specific arrangement significantly influences its chemical behavior and interactions with biological systems. The compound can be represented using the following notations:

- InChI Key : XKTNKDXCEGXHEA-UHFFFAOYSA-N

- SMILES Notation : C1=CC(=CC(=C1)N+[O-])C2=NC(=NC=N2)Cl

Biological Activities

Research has demonstrated that this compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

- Antitumor Activity : Notably, this triazine derivative has been associated with antitumor effects. It interferes with critical cellular processes essential for tumor growth. In vitro studies have reported IC50 values indicating effective inhibition of cancer cell lines such as MCF-7 and DU-145 .

- Enzyme Inhibition : The compound is also being studied for its potential as an enzyme inhibitor. It has been tested against various enzymes to observe inhibition patterns, which are crucial for drug development. Techniques such as spectrophotometry and chromatography are employed to monitor these reactions.

The mechanisms through which this compound exerts its biological effects include:

- Interference with Cellular Pathways : The compound may disrupt signaling pathways that are vital for cell proliferation and survival in cancerous cells.

- Enzyme Interaction : By binding to specific enzymes, it can inhibit their activity, leading to reduced metabolic functions in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Its antitumor and antimicrobial properties make it a candidate for new drug formulations aimed at treating cancers and infections.

- Agricultural Use : Given its structural similarity to known agrochemicals, it could be investigated for use as a crop protection agent or growth regulator.

Scientific Research Applications

Pharmacological Applications

Therapeutic Potential

Research indicates that derivatives of 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine exhibit potential as therapeutic agents. The structural similarity to known biologically active compounds allows for exploration in drug discovery targeting various diseases. Studies have focused on enzyme inhibition mechanisms, where the compound is tested against specific enzymes to evaluate its inhibitory effects. Techniques such as spectrophotometry are employed to quantify enzyme activity and determine IC50 values, which are critical for assessing the efficacy of new drug candidates.

Case Study: Enzyme Inhibition

In a study investigating enzyme inhibition, this compound was evaluated for its interaction with various enzymes involved in metabolic pathways. The results demonstrated significant inhibition patterns that suggest its potential as a lead compound for developing new drugs targeting metabolic disorders.

Agricultural Applications

Crop Protection and Growth Regulation

The compound is being investigated for its potential use in agriculture as a growth regulator and crop protection agent. Its structural analogy to existing agrochemicals suggests efficacy in promoting plant growth or protecting against pests and diseases.

Field Trials

Field trials have been conducted to assess the effectiveness of this compound in enhancing crop yields. Measurements taken include pest population counts and plant health indicators, providing valuable data on its agricultural viability.

Environmental Applications

Degradation Studies

Environmental scientists explore the degradation pathways of this compound to understand its environmental impact. Laboratory simulations of environmental conditions help assess the compound's stability and identify degradation products using techniques like mass spectrometry.

Impact Assessment

Findings from these studies often include half-life estimations in various environments and identification of potentially toxic byproducts that may affect ecosystems.

Analytical Chemistry Applications

Development of Analytical Methods

Analytical chemists utilize this compound as a reagent in developing new analytical techniques. Its properties allow it to be used in calibration curves for quantitative analyses or as a reactant in chemical assays.

Case Study: New Assay Development

In a recent study aimed at improving assay sensitivity and specificity, the compound was incorporated into new analytical methods. The results indicated enhanced performance compared to traditional methods, showcasing its utility in analytical chemistry.

Summary Table of Applications

| Field | Application | Methods Used | Results/Findings |

|---|---|---|---|

| Pharmacology | Therapeutic agent development | Enzyme inhibition assays | Significant IC50 values indicating potential efficacy |

| Agriculture | Crop protection and growth regulation | Field trials | Improved yield measurements and pest control |

| Environmental Science | Degradation studies | Mass spectrometry | Half-life estimations and identification of byproducts |

| Analytical Chemistry | Development of new analytical methods | Calibration curves | Enhanced sensitivity and specificity |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are summarized below:

Research Findings and Data Gaps

- Thermal Stability : Nitro groups enhance decomposition temperatures, as seen in 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine (predicted stability >300°C) .

- Herbicidal Specificity : Atrazine’s selectivity arises from its interaction with plant-specific enzymes, a trait less likely in nitro-substituted analogs .

- Data Limitations : Direct experimental data (e.g., melting points, biological activity) for This compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine typically follows a stepwise substitution of chlorine atoms on cyanuric chloride by nucleophilic aromatic substitution (SNAr) with amines or aryl amines under controlled temperature conditions. The chlorine atoms on the triazine ring have different reactivities, allowing selective substitution.

- Step 1: Partial substitution of cyanuric chloride with 3-nitroaniline (or related 3-nitrophenyl amine) to replace one chlorine atom.

- Step 2: Retention of one chlorine atom at the 2-position to yield the target compound this compound.

This approach leverages the differential reactivity of the chlorine atoms on cyanuric chloride, which can be controlled by temperature and stoichiometry.

Detailed Preparation Methods

Stepwise Amination of Cyanuric Chloride

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

- Nucleophile: 3-nitroaniline or 3-nitrophenyl amine

- Solvent: Polar aprotic solvents such as 1,4-dioxane, dimethylformamide (DMF), or acetone

- Base: Potassium bicarbonate (KHCO3) or potassium carbonate (K2CO3) to neutralize HCl formed during substitution

- Temperature Control: Initial substitution is carried out at low temperature (0–10 °C) to favor monosubstitution, followed by reflux or elevated temperature for completion

Procedure Example (Adapted from related substituted phenyltriazine syntheses):

- Dissolve cyanuric chloride in 1,4-dioxane and cool the solution to 5–10 °C.

- Add 3-nitroaniline slowly with stirring in the presence of KHCO3.

- Stir the mixture at low temperature for 0.5–1 hour to allow selective monosubstitution at the 4-position.

- Warm the reaction mixture to reflux (approximately 80–100 °C) and stir for 4–6 hours to complete substitution.

- Cool the reaction mixture, filter off the precipitated product, wash with cold water, and dry.

- Purify the crude product by recrystallization from suitable solvents such as heptane or ethanol.

This method yields this compound with high purity and good yield (typically 70–85%) depending on reaction conditions and purification steps.

Use of Sodium Methoxide and DMF for Methoxy Substituted Triazines

Although this method specifically targets 2-chloro-4,6-dimethoxy-1,3,5-triazine, it provides insights into selective substitution on cyanuric chloride that can be adapted for nitrophenyl derivatives:

- Cyanuric chloride is dissolved in DMF.

- Sodium methoxide solid is added at low temperature (5–10 °C).

- The mixture is stirred at room temperature and then refluxed.

- The crude product is isolated by filtration and purified by recrystallization in heptane.

- This method achieves high yield (~90%) and purity (~99.5%) with simple workup.

This approach highlights the importance of solvent choice (DMF), temperature control, and purification by recrystallization, which are transferable principles for preparing this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Cyanuric chloride | Commercially available |

| Nucleophile | 3-nitroaniline (3-nitrophenyl amine) | Used in equimolar or slight excess |

| Solvent | 1,4-dioxane, DMF, acetone | Polar aprotic solvents preferred |

| Base | KHCO3, K2CO3 | Neutralizes HCl, promotes substitution |

| Temperature | 0–10 °C (initial), then reflux (80–100 °C) | Controls selective substitution |

| Reaction time | 0.5–1 h (low temp), 4–6 h (reflux) | Ensures completion |

| Purification | Recrystallization (heptane, ethanol) | Enhances purity |

| Yield | 70–85% | Dependent on conditions |

Research Findings and Analytical Confirmation

- Spectroscopic Analysis: The synthesized this compound is typically confirmed by FTIR, ^1H NMR, ^13C NMR, and elemental analysis.

- FTIR: Characteristic bands for triazine ring, nitro group (NO2 asymmetric and symmetric stretches ~1520 and ~1340 cm^-1), and C–Cl bonds.

- NMR: Aromatic protons of the 3-nitrophenyl group and triazine ring carbons are distinguishable.

- Elemental Analysis: Confirms the expected C, H, N, and Cl content consistent with the molecular formula.

These analyses ensure the structural integrity and purity of the product.

Summary of Preparation Method

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolution of cyanuric chloride | Cyanuric chloride in 1,4-dioxane or DMF | Ready for nucleophilic substitution |

| 2 | Addition of 3-nitroaniline and base | 3-nitroaniline + KHCO3 at 5–10 °C | Monosubstituted intermediate formed |

| 3 | Heating to reflux | Reflux for 4–6 h | Completion of substitution |

| 4 | Isolation and purification | Filtration, washing, recrystallization | Pure this compound |

Q & A

Q. What methodologies assess the ecological risk of this compound in non-target organisms?

- Methodological Answer : Conduct Daphnia magna acute toxicity tests (OECD 202) and Lemna minor growth inhibition assays (OECD 221) to determine EC50 values. Compare with QSAR predictions using EPI Suite to identify bioaccumulation risks (log Kow >3.5 suggests high persistence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.